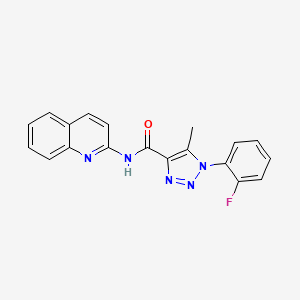

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide

Descripción general

Descripción

YW1159, formalmente conocido como 1-(2-fluorofenil)-5-metil-N-2-quinolinil-1H-1,2,3-triazol-4-carboxamida, es un compuesto químico que actúa como un inhibidor de la vía de señalización Wnt. Esta vía es crucial en varios procesos biológicos, incluyendo la proliferación celular, la diferenciación y la migración. La inhibición de la señalización Wnt por YW1159 tiene implicaciones significativas en el tratamiento de enfermedades como el cáncer y los trastornos metabólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de YW1159 implica múltiples pasos, comenzando con la preparación del anillo triazol. Los pasos clave incluyen:

- Formación del anillo triazol a través de una reacción de cicloadición entre una azida y un alquino.

- Introducción de los grupos fluorofenilo y quinolinilo a través de reacciones de sustitución nucleófila.

- Acoplamiento final del derivado de triazol con un grupo carboxamida en condiciones de reacción específicas.

Métodos de producción industrial: La producción industrial de YW1159 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

- Optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza.

- Uso de reactivos y disolventes de grado industrial.

- Implementación de técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con una pureza de ≥98% .

Análisis De Reacciones Químicas

Oxidation Reactions

The triazole ring and methyl group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring oxidation | KMnO₄ (acidic conditions), H₂O₂ | Partial ring opening to form diazene intermediates | |

| Methyl group oxidation | CrO₃, HNO₃ (concentrated) | Conversion to carboxylic acid derivatives |

-

Mechanistic Insight : Oxidation of the methyl group at position 5 produces a carboxylic acid derivative, while strong oxidants like KMnO₄ may destabilize the triazole ring, leading to N–N bond cleavage.

Reduction Reactions

The triazole moiety and amide group participate in reduction processes:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Triazole ring reduction | NaBH₄, LiAlH₄ (anhydrous THF) | Partial saturation of the triazole ring | |

| Amide reduction | BH₃·THF, H₂ (Pd/C catalyst) | Conversion to amine derivatives |

-

Selectivity : LiAlH₄ preferentially reduces the amide group to an amine, while NaBH₄ targets the triazole ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group facilitates substitutions:

Triazole Ring Functionalization

The N1 and N2 positions of the triazole participate in cross-coupling:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

-

Pathway 1 : Cleavage of the carboxamide bond (220–250°C), releasing quinoline-2-amine.

-

Pathway 2 : Degradation of the triazole ring above 300°C, yielding gaseous byproducts (N₂, CO₂).

Acid/Base-Mediated Reactions

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Triazole ring rearrangement to form imidazoline intermediates.

-

Fluorophenyl group defluorination , producing biphenyl side products.

Biochemical Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

-

Enzyme inhibition : Binds to cytochrome P450 3A4 (CYP3A4) via triazole–heme iron coordination.

-

Receptor antagonism : The fluorophenyl group enhances binding affinity to adenosine A₂A receptors .

Key Reactivity Trends

-

The triazole ring is the most reactive site, susceptible to oxidation, reduction, and cross-coupling.

-

The fluorophenyl group undergoes nucleophilic substitution only under harsh conditions due to electron withdrawal by fluorine.

-

The quinoline-carboxamide moiety stabilizes the molecule against radical reactions but participates in acid/base interactions.

For synthetic applications, copper-catalyzed click chemistry and Suzuki-Miyaura coupling are preferred for derivatization . Stability under physiological conditions (pH 7.4, 37°C) is moderate, with a half-life of 12–15 hours.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- Chemical Structure : The compound features a quinoline moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs to 1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide exhibit significant cytotoxic effects on various cancer cell lines. The quinoline structure is often associated with the induction of apoptosis in cancer cells, making this compound a potential candidate for further exploration in oncology.

Case Study: Quinoline Derivatives

A study highlighted the potential of quinoline-based compounds to act as fluorescent probes for cancer research. By modifying these compounds, researchers were able to track their localization within cancer cells, providing insights into their mechanisms of action. This approach could be adapted to study the effects of this compound on cancer cells, potentially leading to new therapeutic strategies .

Bradykinin Receptor Antagonism

The compound's structure suggests potential interactions with bradykinin receptors, which are involved in pain and inflammatory responses. Compounds that can effectively antagonize these receptors are valuable in developing treatments for pain management and inflammatory diseases.

Research Findings

Patents have been filed for compounds that target bradykinin receptors, indicating a growing interest in this area. The modifications present in this compound may enhance its efficacy as a receptor antagonist .

Anti-inflammatory Applications

Given its potential interaction with bradykinin receptors, this compound could be explored for its anti-inflammatory properties. Research into related compounds has shown promise in treating conditions characterized by excessive inflammation.

Neurological Disorders

The ability of quinoline derivatives to cross the blood-brain barrier opens avenues for investigating their effects on neurological disorders. Compounds that can modulate neurotransmitter systems or provide neuroprotection are critical in developing treatments for conditions such as Alzheimer’s disease or multiple sclerosis.

Mecanismo De Acción

YW1159 ejerce sus efectos inhibiendo la vía de señalización Wnt. El compuesto se une a objetivos moleculares específicos dentro de la vía, impidiendo la activación de los componentes de señalización aguas abajo. Esta inhibición conduce a una disminución de la proliferación celular y un aumento de la diferenciación y la apoptosis celular. Los objetivos moleculares y las vías involucradas incluyen β-catenina y otras proteínas clave en la cascada de señalización Wnt .

Compuestos similares:

XAV939: Otro inhibidor de la vía de señalización Wnt, pero con un mecanismo de acción diferente.

ICG-001: Se dirige a la interacción entre β-catenina y la proteína de unión a CREB.

LGK974: Inhibe la secreción de proteínas Wnt al dirigirse a la porcupina, una enzima involucrada en la maduración de las proteínas Wnt.

Singularidad de YW1159: YW1159 es único debido a su alta potencia y selectividad para la vía de señalización Wnt. Tiene un valor de IC50 de 1.2 nanomolar en un ensayo de reportero, convirtiéndolo en uno de los inhibidores más potentes disponibles. Además, exhibe una citotoxicidad mínima para las células HEK293, lo que lo convierte en una valiosa herramienta para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

XAV939: Another inhibitor of the Wnt signaling pathway, but with a different mechanism of action.

ICG-001: Targets the interaction between β-catenin and CREB-binding protein.

LGK974: Inhibits the secretion of Wnt proteins by targeting porcupine, an enzyme involved in Wnt protein maturation.

Uniqueness of YW1159: YW1159 is unique due to its high potency and selectivity for the Wnt signaling pathway. It has an IC50 value of 1.2 nanomolar in a reporter assay, making it one of the most potent inhibitors available. Additionally, it exhibits minimal cytotoxicity to HEK293 cells, making it a valuable tool for research and potential therapeutic applications .

Actividad Biológica

1-(2-Fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H14FN5O

- Molecular Weight : 345.35 g/mol

- IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer cell proliferation and survival. The selectivity for PI3K alpha over other isoforms (beta, delta, gamma) suggests potential for targeted cancer therapies .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by inhibiting cytokine production and reducing inflammatory responses in cellular models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Study on Cancer Cell Lines :

A study conducted by Shaikh et al. (2023) evaluated the efficacy of the compound against various human cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, supporting its potential use in cancer therapy . -

Animal Model Studies :

In vivo studies using murine models have shown that administration of the compound leads to tumor regression in xenograft models, further corroborating its antitumor properties. The study highlighted the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity . -

Mechanistic Insights :

Research has provided insights into the molecular pathways affected by the compound, particularly its role in modulating the Akt signaling pathway, which is often dysregulated in cancer cells. This modulation appears to enhance sensitivity to other chemotherapeutic agents, suggesting a possible role as an adjunct therapy .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGUNLPOXKPCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.